molecular formula C18H21N5 B2818827 2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415624-11-0

2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No. B2818827
CAS RN: 2415624-11-0
M. Wt: 307.401
InChI Key: USCHLYSTRUQDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a chemical compound with potential applications in scientific research. It is a benzodiazole derivative that has been synthesized to investigate its mechanism of action and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is not yet fully understood. However, it has been suggested that the compound may act as a modulator of GABA(A) receptors, which are important targets for many drugs used in the treatment of anxiety and other disorders (Takano et al., 2016).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that the compound may have anxiolytic and sedative effects, as well as potential anticonvulsant and antiepileptic properties (Takano et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using 2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential applications. However, one limitation is that the compound is difficult and expensive to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole. These include:
1. Further investigation of the compound's mechanism of action, particularly with regard to its potential modulation of GABA(A) receptors.
2. Investigation of the compound's potential as a treatment for anxiety and other disorders.
3. Investigation of the compound's potential as an anticonvulsant or antiepileptic agent.
4. Exploration of the compound's potential as a tool for studying the function of GABA(A) receptors and other neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been described in detail, and it has been suggested that the compound may act as a modulator of GABA(A) receptors, with potential anxiolytic, sedative, anticonvulsant, and antiepileptic effects. While there is still much to be learned about this compound, it has the potential to be a valuable tool for investigating the function of neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves a multi-step process that has been described in detail in a scientific paper published by researchers at the University of Tokyo (Takano et al., 2016). The synthesis involves the use of various reagents and solvents, and the purification of the final product is achieved through column chromatography.

Scientific Research Applications

2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has potential applications in scientific research, particularly in the field of pharmacology. It has been synthesized to investigate its mechanism of action and potential biochemical and physiological effects.

properties

IUPAC Name

2-tert-butyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-18(2,3)16-21-14-7-4-5-8-15(14)23(16)13-11-22(12-13)17-19-9-6-10-20-17/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCHLYSTRUQDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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